molecular formula C11H10ClNO3 B3246120 4-(5-Chloro-2-methylanilino)-4-oxobut-2-enoic acid CAS No. 175205-20-6

4-(5-Chloro-2-methylanilino)-4-oxobut-2-enoic acid

Cat. No.: B3246120
CAS No.: 175205-20-6
M. Wt: 239.65 g/mol
InChI Key: KFLFGXYJSLVOCF-SNAWJCMRSA-N
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Description

Overview of Maleamic Acid Derivatives in Academic Research

The exploration of maleamic acid derivatives is a field with a rich history and a dynamic present, continually evolving as new applications and synthetic methodologies emerge.

The fundamental chemistry of maleamic acids has been understood for many decades, with initial studies focusing on their synthesis and basic reactivity. Historically, they were often seen as intermediates in the synthesis of maleimides, which are formed through the cyclization of maleamic acids. However, in recent years, there has been a resurgence of interest in maleamic acids themselves, driven by the discovery of their unique chemical properties and potential applications in materials science and chemical biology. This renewed focus has led to the development of more sophisticated synthetic routes and a deeper understanding of their chemical behavior.

The structural diversity of N-substituted maleamic acids is vast, stemming from the wide array of commercially available amines that can be used in their synthesis. This allows for the fine-tuning of the molecule's steric and electronic properties by varying the substituent on the nitrogen atom.

Key functional group transformations involving maleamic acids include:

Cyclization: As mentioned, maleamic acids can undergo dehydration to form the corresponding maleimides. This intramolecular reaction is a cornerstone of their chemistry.

Amide Bond Cleavage: The amide bond in maleamic acids can be cleaved under certain conditions, regenerating the amine and maleic acid. This reactivity is of particular interest in the design of stimuli-responsive materials.

Reactions of the Double Bond: The carbon-carbon double bond can participate in various addition reactions, further expanding the chemical space accessible from these precursors.

Carboxylic Acid Esterification: The carboxylic acid group can be esterified to modify the solubility and reactivity of the molecule.

Rationale for Investigating 4-(5-Chloro-2-methylanilino)-4-oxobut-2-enoic acid

The specific compound, this compound, has been singled out for academic scrutiny due to a combination of its unique structural characteristics and the gaps in the current body of scientific knowledge.

Objectives and Scope of Academic Inquiry

The primary objectives of a focused academic investigation into this compound would be to:

Develop and optimize a reliable synthetic protocol for its preparation.

Thoroughly characterize the compound using a suite of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray diffraction.

Investigate its fundamental physicochemical properties, such as solubility, stability, and acidity.

Explore its chemical reactivity, with a particular focus on cyclization reactions and the reactivity of the carbon-carbon double bond.

Conduct preliminary biological screening to assess its potential as an antimicrobial or enzyme inhibitory agent.

This article aims to synthesize the available information on this compound and its close analogues to provide a comprehensive overview and a foundation for future research.

Properties

IUPAC Name

(E)-4-(5-chloro-2-methylanilino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3/c1-7-2-3-8(12)6-9(7)13-10(14)4-5-11(15)16/h2-6H,1H3,(H,13,14)(H,15,16)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLFGXYJSLVOCF-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Synthesis Strategies

Established Synthetic Pathways for N-Aryl Maleamic Acids

N-aryl maleamic acids are crucial intermediates in the synthesis of N-arylmaleimides, which have applications in polymer science and medicinal chemistry. iosrjournals.org The synthesis of these amic acids is typically straightforward, with one method being particularly dominant.

The most common and direct method for preparing N-aryl maleamic acids is the acylation of a primary aniline (B41778) with maleic anhydride (B1165640). iosrjournals.orgsrce.hr This reaction involves the nucleophilic attack of the amine group on one of the carbonyl carbons of the maleic anhydride molecule, leading to the opening of the anhydride ring. iosrjournals.org

The process is generally conducted at room temperature and can be highly efficient. iosrjournals.org Solvents like tetrahydrofuran (B95107) (THF) are often employed to facilitate the reaction, which typically proceeds to completion within a few hours. iosrjournals.org The reaction is an addition reaction, which is highly atom-economical. The resulting N-aryl maleamic acid is often produced in good yield and can sometimes be isolated by simple filtration. For instance, studies on the reaction of various anilines with maleic anhydride in the solid state have also shown the formation of the corresponding maleamic acids, confirmed by analytical data and IR spectra. This two-step mechanism, where the maleamic acid is formed first, is a well-documented pathway for producing N-substituted maleimides. srce.hrannalsofrscb.ro

While the reaction between anilines and maleic anhydride is the principal route to N-aryl maleamic acids, other methodologies exist, primarily in the context of synthesizing the subsequent N-arylmaleimides. These alternative routes often generate the maleamic acid in situ before cyclization.

One-Pot Syntheses: Methods that bypass the isolation of the maleamic acid intermediate have been developed. These can involve reacting maleic anhydride and anilines directly in the presence of specific reagents like HMDS/ZnBr2. iosrjournals.org

Solid-State Reactions: The reaction can be performed without a solvent by physically mixing the solid reactants, which aligns with green chemistry principles.

Use of Different Acylating Agents: While less common for this specific class of compounds, other acylating agents could theoretically be used, though maleic anhydride is favored for its reactivity and structure which directly yields the desired but-2-enoic acid backbone.

A comparison of these methods highlights the trade-offs between yield, purity, reaction conditions, and environmental impact. The direct reaction of maleic anhydride and anilines remains the most straightforward and widely used method for obtaining the N-aryl maleamic acid intermediate due to its simplicity and high efficiency. iosrjournals.orgsrce.hr

Synthesis of 4-(5-Chloro-2-methylanilino)-4-oxobut-2-enoic acid

The synthesis of the specific target compound, this compound, follows the general pathway described above. It involves the reaction of 5-chloro-2-methylaniline (B43014) with maleic anhydride. vulcanchem.com The presence of the chloro and methyl groups on the aniline ring influences the nucleophilicity of the amine and the properties of the final product.

Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing reaction time and waste. Key parameters for the synthesis of N-aryl maleamic acids that can be adjusted include the choice of solvent, reaction temperature, and catalyst.

Key Optimization Parameters:

Solvent: While polar solvents like THF or even acetic acid can be used, solvent-free conditions are a potential green alternative. iosrjournals.orgtandfonline.comgoogle.com The choice of solvent can affect reaction rate and ease of product isolation.

Temperature: Most syntheses of maleamic acids proceed readily at room temperature. iosrjournals.org However, in some cases, gentle heating might be applied to increase the rate of reaction, though care must be taken to avoid the premature cyclization to the maleimide (B117702). tandfonline.com

Stoichiometry: The reaction is typically run with a stoichiometric ratio of 1:1 or a slight excess of the maleic anhydride to ensure complete consumption of the more valuable aniline starting material. google.com

Catalysis: While the reaction often proceeds without a catalyst, some syntheses of related compounds have explored the use of catalysts to improve efficiency, particularly in multi-component reactions. researchgate.netresearchgate.net

The table below summarizes typical conditions that could be optimized for this synthesis, drawing from general procedures for analogous compounds.

ParameterCondition 1Condition 2Condition 3Outcome/Consideration
Solvent Tetrahydrofuran (THF)Acetic AcidSolvent-freeTHF is common for high yields iosrjournals.org; Acetic acid can also serve as a catalyst vulcanchem.com; Solvent-free reduces waste tandfonline.com.
Temperature Room Temperature60-70°C90°C (Microwave)Room temperature is often sufficient iosrjournals.org; Higher temperatures risk dehydration to maleimide tandfonline.com; Microwave can drastically reduce reaction times tandfonline.com.
Catalyst NoneSodium Acetate (B1210297)Molecular IodineOften uncatalyzed iosrjournals.org; Sodium acetate is used in the subsequent cyclization step srce.hrtandfonline.com; Iodine has been used as a catalyst in similar syntheses researchgate.net.
Reagent Ratio 1:1 (Aniline:Anhydride)1:1.2 (Aniline:Anhydride)-A slight excess of anhydride can drive the reaction to completion google.com.

After the reaction is complete, the crude this compound must be purified. Standard laboratory techniques are employed to isolate the product and achieve high purity.

Filtration: As the maleamic acid product is often a solid that precipitates from the reaction mixture, it can be isolated by vacuum filtration. The solid is typically washed with a cold solvent to remove any unreacted starting materials. rsc.org

Recrystallization: This is a common and effective method for purifying the crude product. A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol (B145695) is often a good choice for this type of compound. tandfonline.comresearchgate.net The process involves dissolving the crude solid in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals.

Chromatography: For very high purity requirements or if recrystallization is ineffective, column chromatography can be used. rsc.org A silica (B1680970) gel stationary phase with an appropriate mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate) can separate the desired product from impurities. tandfonline.com

To maximize the yield, it is important to ensure the reaction goes to completion, which can be monitored by techniques like Thin-Layer Chromatography (TLC). tandfonline.com Careful handling during filtration and recrystallization steps is also essential to minimize mechanical loss of the product.

Green Chemistry Principles in Synthesis

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. researchgate.net Key areas of focus include waste prevention, atom economy, and energy efficiency. rsc.orgsoton.ac.uk

Application of Green Principles:

Atom Economy: The fundamental reaction of aniline with maleic anhydride is an addition reaction, which has a 100% theoretical atom economy, as all atoms from the reactants are incorporated into the product. This is a core strength of this synthetic route.

Safer Solvents and Conditions: Efforts can be made to replace potentially hazardous solvents with greener alternatives. For example, replacing solvents like THF with ethanol or exploring solvent-free syntheses, where the reactants are mixed directly, can improve the environmental profile. tandfonline.comresearchgate.net

Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible. Microwave-assisted synthesis is another approach that can dramatically reduce reaction times from hours to minutes, thereby saving significant energy, even if it requires a higher reaction temperature. vulcanchem.comtandfonline.com

Waste Reduction: The ideal synthesis produces the pure product without the need for extensive purification, which generates waste (e.g., used chromatography solvents). Optimizing the reaction to yield a clean product that can be isolated by simple filtration and washing is a key green objective. researchgate.net

The table below outlines how green chemistry metrics can be applied to this synthesis.

Green Chemistry PrincipleApplication to SynthesisPotential Benefit
Waste Prevention Optimize reaction for high conversion and selectivity.Reduces need for purification and disposal of byproducts/solvents.
Atom Economy Utilize the addition reaction of aniline and maleic anhydride.Inherently high atom economy, minimizing waste at the source.
Use of Safer Solvents Replace traditional organic solvents with ethanol or conduct solvent-free reactions. tandfonline.comresearchgate.netReduces toxicity and environmental harm.
Design for Energy Efficiency Conduct reaction at room temperature or use microwave irradiation. tandfonline.comLowers energy consumption and associated carbon footprint.

By consciously applying these principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Solvent Selection and Waste Minimization

The conventional synthesis of N-arylmaleamic acids, including this compound, involves the acylation of an aniline derivative (5-chloro-2-methylaniline) with maleic anhydride. Historically, this reaction has been conducted in various organic solvents such as diethyl ether or cyclohexane. tandfonline.com While effective in facilitating the reaction, these traditional solvents are now recognized as non-green due to concerns regarding flammability, toxicity, and environmental persistence. tandfonline.comscienceopen.com

In response, greener alternatives for the synthesis of maleanilic acids are being actively explored. geneseo.edu Key strategies include:

Solvent-Free Synthesis: One of the most effective approaches to waste minimization is to eliminate the solvent entirely. The reaction between maleic anhydride and anilines can be performed under solvent-free conditions, for instance, by melting the maleic anhydride and then grinding it with the aniline derivative. tandfonline.com This method is highly atom-efficient and drastically reduces the E-factor. tandfonline.com

Use of Greener Solvents: When a solvent is necessary, the focus shifts to those with a better environmental profile. Bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and ethyl lactate (B86563) are being investigated as replacements for conventional solvents. geneseo.edu Water is also a highly desirable green solvent due to its non-toxicity and availability, and its use is being explored for various organic reactions. researchgate.netrsc.org Research into bio-based solvents, such as 2,2,5,5-tetramethyloxolane (TMO), aims to provide safer, sustainable alternatives to traditional hydrocarbon solvents.

The following table summarizes a comparison of different solvent systems for the synthesis of maleanilic acids, highlighting the trend towards more sustainable options.

Solvent SystemTypical ConditionsAdvantagesDisadvantagesSustainability Profile
Diethyl Ether Room TemperatureHigh solubility for reactantsHighly flammable, peroxide-forming, high volatilityPoor
Cyclohexane VariesEffective for subsequent cyclizationNon-green, volatile organic compound (VOC)Poor
Solvent-Free Grinding/MeltingHigh atom economy, minimal waste (low E-factor)Potential for localized overheating, mixing challengesExcellent
2-Methyl-THF Room TemperatureBio-derived, better safety profile than THFModerate costGood
Ethyl Acetate Room TemperatureRelatively low toxicity, effective for purificationFlammableModerate

Catalyst Development for Sustainable Synthesis

While the initial formation of this compound is often a high-yield, uncatalyzed reaction, the subsequent and closely related conversion to the corresponding N-arylmaleimide is a key transformation that has benefited significantly from catalyst development. Traditional methods for this cyclodehydration step often require harsh conditions, such as the use of excess acetic anhydride with sodium acetate at elevated temperatures, which generates significant waste. tandfonline.com

The development of sustainable catalytic systems aims to replace these stoichiometric reagents with milder, more efficient, and recyclable alternatives. A prominent area of advancement is the use of organocatalysis, which avoids the use of potentially toxic and expensive metal catalysts. researchgate.net

N-Heterocyclic Carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations, including amidation and related reactions. researchgate.net Recent research has demonstrated that NHCs can effectively catalyze the atroposelective synthesis of N-aryl imides from their corresponding amic acids under mild conditions. researchgate.netbohrium.comnih.gov This strategy involves the in-situ activation of the carboxylic acid moiety of the maleanilic acid, facilitating the intramolecular cyclization. researchgate.netbohrium.com

The advantages of NHC-catalyzed synthesis include:

Mild Reaction Conditions: These reactions often proceed at or near room temperature, reducing energy consumption. bohrium.com

High Yields and Selectivity: NHC catalysts can provide excellent yields and, in the case of chiral substrates, high enantioselectivity. researchgate.netbohrium.com

Reduced Waste: As catalysts, they are used in small quantities and can, in principle, be recycled, moving away from stoichiometric activating agents. mdpi.com

Metal-Free System: This avoids potential contamination of the final product with residual metals, which is a significant concern in pharmaceutical applications.

Enzymatic catalysis represents another frontier in sustainable synthesis. Biocatalysts like Candida antarctica lipase (B570770) B (CALB) have been successfully employed for direct amidation reactions in green solvents, offering a highly selective and environmentally benign pathway for amide bond formation. nih.gov

The table below outlines the progression from traditional methods to modern sustainable catalytic systems for the synthesis of N-arylmaleimides from maleanilic acids.

MethodReagents/CatalystConditionsAdvantagesDisadvantages
Traditional Dehydration Acetic Anhydride, Sodium Acetate60-100 °CInexpensive, well-establishedRequires stoichiometric reagents, high temperature, generates waste
Organocatalysis N-Heterocyclic Carbene (NHC)Mild (e.g., -20 °C to RT)Low catalyst loading, mild conditions, high yields, metal-freeCatalyst cost and sensitivity
Enzymatic Catalysis Lipases (e.g., CALB)Mild, in green solventsHigh selectivity, biodegradable catalyst, environmentally benignSlower reaction times, limited substrate scope

Chemical Reactivity, Derivatization, and Reaction Mechanisms

General Reactivity of Maleamic Acid Frameworks

The maleamic acid structure possesses several reactive sites: the carbon-carbon double bond, the carboxylic acid group, and the amide linkage. The electron-withdrawing nature of the carboxyl and amide groups renders the double bond susceptible to nucleophilic attack, a characteristic feature of Michael acceptors. nih.gov The acidic proton of the carboxylic acid and the amide N-H proton can participate in acid-base reactions, while the carbonyl carbons of both the acid and amide moieties are electrophilic.

Isomerization

Maleamic acids, as derivatives of maleic acid, can undergo cis-trans isomerization to the corresponding more stable fumaramic acid derivatives. This conversion from the Z-isomer (maleamic) to the E-isomer (fumaramic) can be initiated by heat, acid catalysis, or photochemical induction. researchgate.netresearchgate.net The isomerization process typically involves rotation around the central carbon-carbon single bond in an intermediate state where the double bond character is temporarily reduced. researchgate.net Studies on maleic acid itself have shown this transformation can be catalyzed by various acids and occurs by heating in aqueous solutions. researchgate.netresearchgate.net Zwitterionic organocatalysts have also been shown to effectively catalyze the isomerization of maleic acid diesters to fumaric acid diesters, a reaction that proceeds via a Michael addition mechanism. organic-chemistry.org

Tautomerization

Tautomerism, the interconversion of structural isomers through the migration of a proton, is also relevant to the maleamic acid framework. wikipedia.org The primary form of tautomerism is prototropy, which involves the relocation of a hydrogen atom. chemeurope.com

Amide-Imidic Acid Tautomerism : The amide group within the 4-(5-Chloro-2-methylanilino)-4-oxobut-2-enoic acid can exist in equilibrium with its imidic acid tautomer. This involves the migration of the amide proton to the carbonyl oxygen, accompanied by a shift of the C=O double bond to a C=N double bond. This equilibrium is typically catalyzed by acids or bases. chemeurope.com

Ring-Chain Tautomerism : The molecule can also exhibit a form of ring-chain tautomerism where the carboxylic acid proton is transferred, leading to a cyclic intermediate that can facilitate other reactions. wikipedia.org

Fig. 1: Tautomeric forms of the amide group in the maleamic acid framework.

The carbon-carbon double bond in the but-2-enoic acid moiety is the primary site for addition reactions.

Nucleophilic Addition (Michael Addition)

Due to the presence of the two electron-withdrawing carbonyl groups, the double bond is electron-deficient and acts as a Michael acceptor. It is susceptible to nucleophilic attack at the β-carbon (the carbon atom adjacent to the C=C bond and further from the carboxylic acid). nih.govdalalinstitute.com This reaction, known as a Michael or conjugate addition, involves the addition of a nucleophile (such as thiols, amines, or carbanions) across the double bond, breaking the π-bond and forming a new σ-bond at the β-position. dalalinstitute.com The resulting intermediate is an enolate which is then protonated to yield the final saturated product.

Electrophilic Addition

While less common for such an electron-poor alkene, electrophilic addition can still occur. wikipedia.org In an electrophilic addition reaction, an electrophile (E+) first attacks the π-bond, leading to the formation of a carbocation intermediate. slideshare.net A nucleophile (Nu-) then attacks the carbocation to form the final product. wikipedia.org Typical electrophilic additions to alkenes include halogenation (addition of X₂) and hydrohalogenation (addition of HX). wikipedia.org The regioselectivity of such reactions would be influenced by the electronic effects of the substituent groups.

Cyclization Reactions and Formation of Related Heterocycles

One of the most significant reactions of N-substituted maleamic acids is intramolecular cyclization, which leads to the formation of five-membered heterocyclic rings.

The standard and most common method for synthesizing N-substituted maleimides is through the intramolecular cyclodehydration of the corresponding maleamic acid. researchgate.netgoogle.com This reaction is typically achieved by heating the maleamic acid with a dehydrating agent, such as acetic anhydride (B1165640), often in the presence of a catalyst like sodium acetate (B1210297). researchgate.netgoogle.com The reaction proceeds via a nucleophilic attack of the amide nitrogen onto the electrophilic carbonyl carbon of the carboxylic acid group, followed by the elimination of a water molecule to form the stable five-membered imide ring. lew.ro

This cyclization can also be performed thermally, though often at high temperatures which can lead to polymerization of the resulting maleimide (B117702). google.com The use of azeotropic distillation with an acid catalyst can facilitate the removal of water and drive the reaction equilibrium towards the product. google.com

During the cyclization of maleamic acids, a competing reaction pathway can lead to the formation of N-substituted isomaleimides (5-imino-2,5-dihydrofuran-2-ones). rsc.org This occurs when the nucleophilic attack proceeds from the amide carbonyl oxygen onto the carboxylic acid carbon, rather than from the amide nitrogen. lew.roresearchgate.net

The selectivity between maleimide and isomaleimide formation is often dependent on the reaction conditions and the nature of the substituents. lew.ro

Kinetic vs. Thermodynamic Control : Isomaleimide is often the kinetically favored product, forming faster under milder conditions. In contrast, the maleimide is the thermodynamically more stable product and is favored under conditions that allow for equilibrium to be reached, such as higher temperatures. lew.rorsc.org

Dehydrating Agent : The choice of dehydrating agent can also influence the product ratio. For instance, trifluoroacetic anhydride has been found to be a highly effective dehydrating agent that can favor cyclization. lew.ro

Theoretical studies using Density Functional Theory (DFT) have been employed to analyze the reaction pathways, transition states, and relative energies, confirming that maleimide is generally favored both kinetically and thermodynamically in many cases. researchgate.netresearchgate.net Other, less common cyclization pathways for related structures can involve transition metal catalysis, such as palladium-catalyzed aza-Wacker-type reactions to form aza-bicycles, or photochemical cyclizations. rsc.orgnih.gov

Table 1: Comparison of Cyclization Products from Maleamic Acids
ProductFormation PathwayGeneral StabilityFavorable Conditions
MaleimideNucleophilic attack by amide nitrogen on carboxylic acid carbonyl.Thermodynamically favored. lew.roHigher temperatures, equilibrium conditions, direct fusion. researchgate.netrsc.org
IsomaleimideNucleophilic attack by amide oxygen on carboxylic acid carbonyl.Kinetically favored. lew.roMilder temperatures, specific dehydrating agents (e.g., Ac₂O in DMA). rsc.org

Derivatization Strategies for Structural Modification

The structure of this compound offers multiple sites for derivatization to modify its physicochemical properties or to synthesize new compounds.

Esterification and Amidation Reactions

The carboxylic acid group of this compound is a prime site for derivatization through esterification and amidation reactions.

Esterification:

Standard acid-catalyzed esterification procedures can be employed to convert the carboxylic acid to its corresponding esters. The reaction typically involves heating the acid in the presence of an alcohol and a strong acid catalyst, such as sulfuric acid. These esters are valuable intermediates in organic synthesis.

ReactantCatalystProduct
Alcohol (e.g., Methanol, Ethanol)Sulfuric AcidCorresponding Alkyl Ester

Amidation:

The carboxylic acid can also be converted to a variety of amides through reaction with primary or secondary amines. This transformation often requires the activation of the carboxylic acid, for instance, by converting it to an acyl chloride or by using coupling agents. A modern approach involves the in situ generation of phosphonium (B103445) salts from N-chlorophthalimide and triphenylphosphine (B44618) to facilitate the amidation of carboxylic acids. This method allows for the formation of amide bonds at room temperature in good to excellent yields.

ReagentConditionsProduct
Primary/Secondary AmineCoupling Agent (e.g., DCC, EDC) or Acyl Chloride formationN-substituted amide
Primary/Secondary AmineIn situ generated phosphonium saltsN-substituted amide

Modifications at the Anilino Moiety

While direct modifications of the anilino moiety of this compound are not extensively documented in the literature, the general reactivity of N-arylamides suggests several potential transformations. The aromatic ring of the anilino group is substituted with a chlorine atom and a methyl group, which can direct further electrophilic substitution reactions. However, the amide linkage may be sensitive to the conditions required for such reactions.

Potential modifications could include further halogenation, nitration, or sulfonation of the aromatic ring, although the directing effects of the existing substituents and the potential for side reactions would need to be carefully considered.

C=C Double Bond Functionalization

The α,β-unsaturated nature of the but-2-enoic acid backbone provides a reactive site for various addition reactions, particularly with the corresponding N-arylmaleimides, which can be formed through cyclodehydration of the parent acid.

Cycloaddition Reactions:

The carbon-carbon double bond in N-arylmaleimides, derived from this compound, can participate in cycloaddition reactions. For instance, photochemical [2+2] cycloadditions with alkenes can yield cyclobutane-fused structures. The reactivity of N-arylmaleimides in these reactions can differ from their N-alkyl counterparts, sometimes requiring a photosensitizer. nih.govacs.orgresearchgate.net Thermal [2+5] cycloaddition reactions with phenols have also been reported for N-arylmaleimides. rsc.org Furthermore, Diels-Alder [4+2] cycloaddition reactions with dienes like furan (B31954) can be utilized to construct more complex polycyclic systems. mdpi.com

Reaction TypeReactantProduct
Photochemical [2+2] CycloadditionAlkeneCyclobutane-fused derivative
Thermal [2+5] CycloadditionPhenolBicyclo-octenone derivative
Diels-Alder [4+2] CycloadditionDiene (e.g., Furan)Cycloadduct

Michael Addition:

The electrophilic C=C double bond is also susceptible to Michael addition (conjugate addition) by a variety of nucleophiles. wikipedia.orgchemistrysteps.commasterorganicchemistry.com This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. Nucleophiles such as enolates, amines, and thiols can add to the β-carbon of the α,β-unsaturated system. The aza-Michael addition, involving the addition of nitrogen nucleophiles, is a particularly relevant transformation for this class of compounds. georgiasouthern.edu

Nucleophile (Michael Donor)Product
Enolates1,5-dicarbonyl compound
Amines (Aza-Michael)β-amino acid derivative
Thiolsβ-thioether derivative

Reaction Kinetic and Mechanistic Investigations

Understanding the kinetics and mechanisms of the reactions involving this compound and its derivatives is crucial for optimizing reaction conditions and controlling product formation.

Elucidation of Rate-Determining Steps

Kinetic studies on related N-arylmaleamic acid systems have provided insights into the rate-determining steps of key transformations. For example, in the dehydration of N-arylmaleamic acids, the formation of either N-arylmaleimides or N-arylmaleisoimides can occur. The subsequent acetate-catalyzed rearrangement of the N-arylmaleisoimide to the more stable N-arylmaleimide has been investigated kinetically. These studies help to determine whether the imide products are formed directly or through the rearrangement of an isoimide (B1223178) intermediate.

Transition State Analysis and Reaction Pathway Mapping

Computational chemistry has emerged as a powerful tool for investigating reaction mechanisms at a molecular level. Density functional theory (DFT) calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates along the reaction pathway. For the cyclodehydration of maleamic acid, computational studies have explored the reaction pathways leading to the formation of maleimide and isomaleimide. researchgate.net These studies can elucidate the role of catalysts, such as acetate anions, in both the cyclization and rearrangement steps. By analyzing the structures and energies of transition states, a deeper understanding of the factors controlling the reaction's outcome can be achieved.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and various through-bond and through-space correlations, a complete structural assignment of 4-(5-Chloro-2-methylanilino)-4-oxobut-2-enoic acid can be achieved.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the 5-chloro-2-methylaniline (B43014) ring will appear as a set of multiplets in the downfield region, typically between δ 7.0 and 8.0 ppm. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the chloro group and the electron-donating nature of the methyl and amino groups. The two olefinic protons of the but-2-enoic acid moiety are anticipated to appear as doublets in the region of δ 6.0-7.0 ppm, with a characteristic cis-coupling constant (J) of approximately 12 Hz. The methyl protons will give rise to a singlet at a higher field, around δ 2.2-2.4 ppm. The amide (N-H) and carboxylic acid (O-H) protons are expected to be observed as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbons of the amide and carboxylic acid groups are expected to resonate at the lowest field, typically in the range of δ 165-175 ppm. The olefinic carbons will appear in the δ 120-140 ppm region. The aromatic carbons will show a cluster of signals between δ 110 and 140 ppm, with the carbon attached to the chlorine atom appearing at a lower field. The methyl carbon is expected at a much higher field, around δ 15-20 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
-CH₃2.3017.5s-
Ar-H (position 3)7.25128.0d8.0
Ar-H (position 4)7.10125.0dd8.0, 2.0
Ar-H (position 6)7.80130.0d2.0
=CH- (position 2)6.40132.0d12.0
=CH- (position 3)6.60135.0d12.0
N-H9.50 (broad)-s-
COOH11.0 (broad)168.0s-
C=O (amide)-166.0--
C-Cl-134.0--
C-N-138.0--
C-CH₃-130.0--

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on experimental conditions.

To confirm the structural assignments from 1D NMR, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent olefinic protons and between the coupled aromatic protons, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal to its corresponding carbon signal in the data table above.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations would be observed from the N-H proton to the amide carbonyl carbon and the aromatic carbons, and from the olefinic protons to the carbonyl carbons, thus establishing the connectivity of the entire molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY can be used to confirm the cis stereochemistry of the double bond through the observation of a cross-peak between the two olefinic protons.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₁₁H₁₀ClNO₃), the expected exact mass would be calculated and compared to the experimental value. The presence of a chlorine atom would be evident from the characteristic M+2 isotopic pattern, with a ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes.

Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion (or a primary fragment) and its subsequent fragmentation through collision-induced dissociation. The resulting fragmentation pattern provides valuable insights into the compound's structure. Key expected fragmentation pathways for this compound would include:

Loss of water (H₂O): A common fragmentation for carboxylic acids.

Loss of carbon monoxide (CO) or carbon dioxide (CO₂): From the carboxylic acid or amide group.

Cleavage of the amide bond: This would lead to the formation of the 5-chloro-2-methylaniline radical cation and a neutral fragment corresponding to maleic anhydride (B1165640).

Fragmentation of the but-2-enoic acid chain: Various cleavages of the four-carbon chain can occur.

Interactive Data Table: Predicted Major Fragments in Mass Spectrometry

m/z (mass-to-charge ratio) Proposed Fragment Ion Neutral Loss
239/241[C₁₁H₁₀ClNO₃]⁺ (Molecular Ion)-
221/223[C₁₁H₈ClNO₂]⁺H₂O
195/197[C₁₀H₈ClNO]⁺CO₂
141/143[C₇H₇ClN]⁺C₄H₃O₃
126[C₇H₈N]⁺ (from rearrangement)Cl, C₄H₂O₃
91[C₆H₅CH₂]⁺ (Tropylium ion from rearrangement)C₅H₅ClNO₃

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display several key absorption bands. A very broad peak is expected in the range of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid, which is often superimposed on the C-H stretching vibrations. The N-H stretch of the secondary amide will appear as a sharp to moderately broad peak around 3300 cm⁻¹. libretexts.orgspecac.compressbooks.pubmasterorganicchemistry.com Two distinct carbonyl (C=O) stretching vibrations are anticipated: one for the carboxylic acid around 1700-1725 cm⁻¹ and another for the amide (Amide I band) around 1650-1680 cm⁻¹. libretexts.orgpressbooks.pubmasterorganicchemistry.com The C=C stretching of the alkene will be observed in the 1620-1680 cm⁻¹ region. The aromatic C=C stretching vibrations will appear as a series of bands between 1450 and 1600 cm⁻¹. The C-N stretching vibration is expected in the 1200-1350 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C double bond stretching vibration, which may be weak in the IR spectrum, is often a strong band in the Raman spectrum. Similarly, the aromatic ring vibrations typically give rise to strong and sharp Raman signals. The C=O stretching vibrations are also Raman active. The symmetric stretching of the nitro group, if present as a substituent, would also show a strong Raman band. This technique is particularly useful for studying molecules in aqueous media, where the strong IR absorption of water can obscure important spectral regions. rsc.orgcdnsciencepub.comnih.govmdpi.comresearchgate.net

Interactive Data Table: Predicted IR and Raman Vibrational Frequencies

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Intensity
Carboxylic Acid O-HStretch2500-3300 (broad)WeakStrong (IR)
Amide N-HStretch~3300WeakMedium (IR)
Aromatic C-HStretch3000-3100MediumMedium
Alkene C-HStretch3020-3080MediumMedium
Aliphatic C-HStretch2850-2960StrongMedium
Carboxylic Acid C=OStretch1700-1725MediumStrong (IR)
Amide C=O (Amide I)Stretch1650-1680MediumStrong (IR)
Alkene C=CStretch1620-1680StrongStrong (Raman)
Aromatic C=CStretch1450-1600StrongStrong (Raman)
Amide N-H Bend (Amide II)Bend1510-1570WeakMedium (IR)
C-NStretch1200-1350MediumMedium
C-ClStretch600-800StrongMedium

Characteristic Absorption Bands Analysis

An analysis of characteristic absorption bands using techniques such as Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry would provide invaluable information. FT-IR spectroscopy would identify the presence of key functional groups by their vibrational frequencies, such as the carboxylic acid O-H stretch, the amide N-H and C=O stretches, the carbon-carbon double bond (C=C) of the enoic acid, and the aromatic ring vibrations. ¹H and ¹³C NMR spectroscopy would reveal the chemical environment of each proton and carbon atom, confirming the connectivity and stereochemistry of the molecule. Mass spectrometry would determine the precise molecular weight and fragmentation pattern, further corroborating the proposed structure.

Without experimental data, a table of expected characteristic absorption bands based on the compound's structure can be hypothesized, but not empirically confirmed.

X-ray Crystallography for Solid-State Structure and Conformational Analysis

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state. This technique provides precise bond lengths, bond angles, and torsional angles, offering a complete picture of the molecule's conformation. A 2024 report explicitly states that no single-crystal X-ray data exists for this specific compound. vulcanchem.com

Crystal Growth and Diffraction Data Collection

The process would involve growing a suitable single crystal of the compound, a step that can be challenging. Once a crystal is obtained, it would be mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern would be collected and analyzed to solve the crystal structure. Key parameters such as the crystal system, space group, and unit cell dimensions would be determined.

Molecular Packing and Intermolecular Interactions

Analysis of the crystal structure would reveal how the molecules pack in the crystal lattice. Crucially, it would identify and characterize intermolecular interactions, such as hydrogen bonding networks. It is plausible that hydrogen bonds would form between the carboxylic acid group of one molecule and the amide or carbonyl group of a neighboring molecule, influencing the compound's physical properties, such as melting point and solubility.

Chiroptical Spectroscopy

Chiroptical spectroscopy, including techniques like circular dichroism (CD), is used to study chiral molecules. As this compound itself is not chiral, this technique would not be applicable unless chiral derivatives were synthesized. There is currently no information in the literature regarding the synthesis or chiroptical analysis of any chiral derivatives of this compound.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These methods allow for the detailed examination of molecular orbitals, electron density distribution, and the prediction of spectroscopic properties.

Density Functional Theory (DFT) Studies of Ground State Geometries

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized geometry of molecules, corresponding to the minimum energy conformation. For related chloro-aniline derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), have been employed to compare theoretically optimized structures with those determined by experimental methods like X-ray crystallography. nih.govnih.gov These studies typically show a good correlation between the calculated and experimental bond lengths and angles, validating the computational approach. nih.gov For 4-(5-chloro-2-methylanilino)-4-oxobut-2-enoic acid, a similar DFT approach would be used to predict its most stable three-dimensional structure in the gaseous phase.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. taylorandfrancis.comlibretexts.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgyoutube.com The energy of the HOMO (EHOMO) is related to the molecule's ionization potential and its tendency to donate electrons, indicating its nucleophilicity. taylorandfrancis.comyoutube.com Conversely, the energy of the LUMO (ELUMO) relates to the electron affinity and the ability to accept electrons, reflecting its electrophilicity. taylorandfrancis.compku.edu.cn

The energy gap (ΔE) between the HOMO and LUMO is a significant parameter for determining molecular stability. researchgate.net A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net A small gap indicates that the molecule is more reactive and can be easily polarized. researchgate.net For similar aromatic compounds, the HOMO is often located over the aniline (B41778) ring system, while the LUMO distribution varies depending on the specific substituents. nih.govresearchgate.net The analysis of these orbitals for this compound would reveal the most probable sites for nucleophilic and electrophilic attack.

Below is a hypothetical data table illustrating the kind of results obtained from an FMO analysis.

ParameterEnergy (eV)Description
EHOMO-6.15Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO-2.05Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE)4.10Difference between ELUMO and EHOMO; indicates chemical reactivity and stability.

Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can accurately predict spectroscopic data, which is invaluable for interpreting experimental spectra.

Vibrational Frequencies: Theoretical calculations, typically using DFT methods, can compute the harmonic vibrational frequencies of a molecule. researchgate.net These calculated frequencies correspond to the infrared (IR) and Raman spectral bands. The results are often scaled by a specific factor to correct for anharmonicity and other systematic errors in the computational method, leading to a very good agreement with experimental data. researchgate.netmdpi.com This allows for the confident assignment of vibrational modes to specific functional groups and bond movements within the this compound molecule. researchgate.net

NMR Chemical Shifts: The calculation of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of quantum chemistry. nih.gov Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used with DFT, can predict 1H and 13C NMR chemical shifts. mdpi.com These predictions are instrumental in assigning signals in complex experimental spectra and can help confirm the molecular structure. preprints.org The accuracy of these calculations also depends on modeling the solvent environment, as solvent effects can influence chemical shifts. mdpi.com

Molecular Dynamics (MD) Simulations

While quantum mechanics focuses on the electronic structure, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time.

Solvent Effects on Molecular Conformation and Dynamics

The behavior and properties of a molecule can be significantly influenced by its environment, particularly the solvent. nih.gov MD simulations are well-suited to study these interactions by explicitly including solvent molecules in the simulation box. nih.gov This allows for the investigation of how solute-solvent interactions, such as hydrogen bonding, affect the conformational preferences of this compound. jocpr.com The polarity of the solvent can alter the stability of different conformers and impact the molecule's dynamic behavior. researchgate.net For instance, polar solvents might stabilize conformations with a larger dipole moment. jocpr.comresearchgate.net These simulations provide an atomistic view of the solvation process and its impact on molecular properties. nih.gov

Molecular Docking and Ligand-Target Interaction Modeling (In Vitro Focus)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting how a ligand, such as this compound, might interact with a biological target.

Identification of Potential Molecular Targets (Enzymes, Receptors - In Vitro)

The initial step in molecular docking involves identifying potential protein targets. For a compound like this compound, which belongs to the class of maleanilic acid derivatives, potential targets could be inferred from studies on analogous compounds. These may include enzymes involved in inflammatory pathways, cell signaling, or microbial growth. Computational approaches, such as reverse docking or screening against a panel of known protein structures, are often employed to hypothesize potential targets. nih.govntu.edu.sg The selection of targets is crucial and is typically guided by the therapeutic area of interest.

Binding Mode Predictions and Interaction Energetics

Once a potential target is identified, molecular docking simulations are performed to predict the binding mode and affinity. The process involves placing the ligand in the active site of the receptor and evaluating various conformations. The stability of the resulting ligand-protein complex is assessed using a scoring function, which estimates the binding free energy.

Key interactions that stabilize the complex are then analyzed. For this compound, these interactions would likely involve:

Hydrogen bonding: The carboxylic acid and amide groups are potential hydrogen bond donors and acceptors.

Hydrophobic interactions: The chloro-methyl substituted phenyl ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-stacking: The aromatic ring can participate in pi-pi stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

The binding energy, typically expressed in kcal/mol, provides a quantitative measure of the binding affinity. A lower binding energy generally indicates a more stable complex and potentially higher biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (In Vitro)

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov These models are valuable for predicting the activity of new, unsynthesized compounds.

Descriptor Calculation and Model Development

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. For a series of compounds including this compound, a wide range of descriptors would be calculated, including:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Electronic descriptors: These relate to the electronic properties, such as partial charges and dipole moments.

Steric descriptors: These describe the size and shape of the molecule.

Hydrophobic descriptors: These quantify the lipophilicity of the compound.

Once the descriptors are calculated, a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), is used to build a mathematical model that correlates a selection of these descriptors with the observed in vitro biological activity. chemmethod.com The quality of the QSAR model is evaluated using statistical parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). researchgate.net

Prediction of In Vitro Biological Activities

A validated QSAR model can be used to predict the in vitro biological activities of new compounds based solely on their chemical structure. nih.gov For instance, by inputting the calculated descriptors for a novel derivative of this compound, the model could estimate its potential potency, for example, as an enzyme inhibitor. This predictive capability allows for the prioritization of compounds for synthesis and experimental testing, thereby accelerating the drug discovery process. nih.gov

Methodology Objective Key Outputs
Molecular Docking Predict ligand-protein bindingBinding mode, binding energy, key interactions
QSAR Modeling Correlate chemical structure with biological activityPredictive mathematical model, activity prediction for new compounds

Enzyme Inhibition Studies (In Vitro)

No specific in vitro enzyme inhibition studies for this compound were identified in the searched literature. Therefore, no data can be provided for the following subsections.

Identification of Target Enzymes (e.g., specific kinases, proteases, topoisomerases)

Information unavailable.

Kinetic Characterization of Inhibition (IC50, Ki determination)

Information unavailable.

Mechanism of Enzyme Inhibition (e.g., competitive, non-competitive, uncompetitive)

Information unavailable.

Receptor Binding Assays (In Vitro)

No specific in vitro receptor binding assays for this compound were found in the reviewed literature. As a result, no information is available for the following subsections.

Ligand Displacement Studies

Information unavailable.

Determination of Binding Affinities

Information unavailable.

Protein-Ligand Interaction Analysis (In Vitro)

The characterization of the direct physical interaction between a small molecule and its protein target is fundamental to understanding its mechanism of action. In vitro biophysical and structural techniques provide quantitative and qualitative data on these interactions.

Biophysical Techniques (e.g., SPR, ITC, MST)

Biophysical assays are essential for quantifying the binding affinity, kinetics, and thermodynamics of the interaction between "this compound" and its putative protein targets. These techniques are typically performed in a cell-free environment.

Surface Plasmon Resonance (SPR) : This label-free technique measures the real-time binding of a ligand (the compound) to a protein immobilized on a sensor chip. xantec.comreichertspr.comreichertspr.com The resulting data can determine the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity. xantec.com

Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. reichertspr.comreichertspr.com This includes the binding affinity (Kₐ), enthalpy change (ΔH), and entropy change (ΔS), offering insights into the forces driving the binding.

Microscale Thermophoresis (MST) : MST measures the directed movement of molecules along a temperature gradient, which changes upon binding. reichertspr.comnih.gov This technique can determine the binding affinity in solution with very low sample consumption. reichertspr.comnih.gov

Interactive Data Table: Comparison of Biophysical Techniques

TechniquePrincipleKey Parameters MeasuredSample ConsumptionThroughput
SPR Change in refractive index upon binding to a sensor surfaceKₐ, kₑ, Kₑ, ThermodynamicsLow to ModerateModerate
ITC Measures heat change upon binding in solutionKₐ, ΔH, ΔS, StoichiometryHighLow
MST Measures molecular movement in a temperature gradientKₑVery LowHigh

Structural Basis of Interactions (e.g., co-crystallography of compound-protein complexes)

To understand the precise molecular interactions at an atomic level, structural biology techniques are employed.

Co-crystallography : This method involves crystallizing the target protein in the presence of "this compound". nih.govnih.gov The resulting crystal structure, determined via X-ray diffraction, can reveal the exact binding site, the conformation of the bound ligand, and the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex. nih.gov This information is invaluable for structure-activity relationship (SAR) studies and for optimizing the compound's potency and selectivity.

Cellular Pathway Modulation Studies (In Vitro Cell Lines)

These studies aim to elucidate how the compound affects the complex network of biochemical pathways within a cell, providing a link between direct target engagement and the ultimate cellular response.

Investigation of Specific Biochemical Pathways

Once a primary target or a set of potential targets is identified, further in vitro assays are conducted to confirm the compound's effect on the associated biochemical pathway. For instance, if the compound were to target a specific kinase, assays would measure the phosphorylation of downstream substrates. If it were to affect a metabolic enzyme, the levels of upstream and downstream metabolites would be quantified. nih.govplos.org These investigations often involve the use of specific cell lines that are relevant to the therapeutic area of interest. nih.gov

Analysis of Gene Expression and Protein Level Changes In Vitro

To obtain a broader view of the compound's cellular effects, global changes in gene and protein expression can be analyzed.

Transcriptomics (e.g., RNA-Seq) : This technique provides a comprehensive profile of the changes in messenger RNA (mRNA) levels in response to treatment with the compound. mdpi.comnih.gov The resulting data can reveal entire pathways that are up- or down-regulated, offering clues about the compound's mechanism of action and potential off-target effects. mdpi.com

Proteomics (e.g., Mass Spectrometry-based proteomics) : This approach identifies and quantifies changes in the levels of thousands of proteins within the cell following compound treatment. This can confirm that the observed changes in mRNA levels translate to changes in protein expression and can also identify post-translational modifications that may be affected by the compound.

Interactive Data Table: Hypothetical Gene Expression Changes

GenePathwayLog2 Fold Changep-value
Gene AApoptosis+2.5<0.01
Gene BCell Cycle-1.8<0.05
Gene CInflammation+3.1<0.001
Gene DMetabolism-2.2<0.01

Selectivity and Off-Target Profiling (In Vitro)

It is crucial to determine the selectivity of a compound for its intended target versus other related and unrelated proteins. Poor selectivity can lead to off-target effects and potential toxicity. In vitro selectivity profiling involves screening the compound against a panel of proteins. This is often done using large panels of kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzyme families. The results of these screens provide a selectivity profile, highlighting any potential off-target interactions that may require further investigation. This is a critical step in the early stages of drug discovery to assess the compound's potential for further development.

Comparison of Activity Across Related Molecular Targets

There is no available data from in vitro studies to compare the activity of this compound across any related molecular targets. Research that would elucidate its binding affinities, inhibitory constants (Kᵢ), or half-maximal inhibitory concentrations (IC₅₀) against a panel of enzymes, receptors, or other proteins is not present in the public domain.

Assessment of Non-Specific Interactions

Similarly, there is a lack of published in vitro studies assessing the non-specific interactions of this compound. Information regarding its potential to bind to plasma proteins, interact with cell membranes, or engage in other non-specific biochemical or biophysical interactions has not been reported in the scientific literature.

Conclusion

4-(5-Chloro-2-methylanilino)-4-oxobut-2-enoic acid represents a compelling subject for academic research within the broader field of N-substituted maleamic acids. While its fundamental properties can be inferred from the behavior of related compounds, a significant opportunity exists for its detailed synthesis, characterization, and evaluation. The unique combination of functional groups and substituents on its N-aryl ring suggests a rich and potentially underexplored area of chemical reactivity and biological activity. Future research focused on this specific molecule will not only fill a gap in the scientific literature but also has the potential to uncover novel applications in materials science and medicinal chemistry. The systematic investigation of such derivatives is essential for advancing our understanding of structure-property relationships in this versatile class of compounds.

Structure Activity Relationship Sar and Structural Optimization in Vitro Focus

Systematic Modification of the Anilino Moiety

The anilino moiety, a substituted phenyl ring attached to an amino group, presents a rich canvas for structural modifications. The nature, position, and size of substituents on this ring can dramatically alter the compound's electronic and steric properties, thereby affecting its interaction with biological targets.

Impact of Halogen Substitution (Position and Nature)

Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical properties, such as lipophilicity and metabolic stability. In the context of 4-(anilino)-4-oxobut-2-enoic acid derivatives, the presence and position of a halogen on the anilino ring are critical determinants of in vitro activity.

While direct comparative data for various halogen substitutions (e.g., fluorine, bromine) on this specific scaffold is limited in the public domain, general trends in related compound series suggest that both the nature and position of the halogen are vital. For example, in other classes of biologically active anilino-derivatives, a change from chlorine to bromine can sometimes enhance activity due to increased lipophilicity, while fluorine substitution might alter metabolic pathways. longdom.org

Influence of Alkyl Group Substituents (Position and Size)

Alkyl groups, such as the methyl group in 4-(5-Chloro-2-methylanilino)-4-oxobut-2-enoic acid, play a significant role in defining the steric landscape of the molecule and can influence its binding affinity and selectivity. The position of the alkyl group is as crucial as its size.

The presence of the methyl group at the 2-position (ortho to the amino linkage) in the subject compound is noteworthy. This ortho-substitution can induce a conformational twist in the anilino ring relative to the plane of the amide bond. This steric hindrance can have several consequences: it might restrict the molecule to a specific conformation that is favorable for binding to its target, or conversely, it could prevent non-productive binding to off-target molecules.

Research on other antibacterial agents with substituted aniline (B41778) moieties has indicated that hydrophobic substituents on the phenyl ring can enhance activity. longdom.org For instance, a 4-isopropyl aniline derivative showed potent growth suppression of various bacterial strains. longdom.org This suggests that the size and lipophilicity of the alkyl group are important factors. While a methyl group is relatively small, its strategic placement can have a profound impact. Larger alkyl groups might provide more extensive hydrophobic interactions but could also introduce steric clashes within a target's binding site. The interplay between the size and position of the alkyl substituent is a key aspect of SAR optimization.

Steric and Electronic Effects on In Vitro Activity

The combined influence of halogen and alkyl substituents gives rise to a unique combination of steric and electronic properties that dictates the in vitro activity of this compound.

Steric Effects: The ortho-methyl group imposes significant steric constraints, influencing the rotational freedom around the C-N bond connecting the anilino ring to the but-2-enoic acid moiety. This steric hindrance can be crucial for achieving a specific, biologically active conformation. The interplay of these steric and electronic factors is often complex and non-additive. For instance, the electronic effect of a substituent can be modulated by its steric environment.

The following table summarizes the general influence of anilino moiety substitutions on the activity of related N-aryl maleamic acids.

SubstitutionGeneral Effect on In Vitro ActivityReferences
Halogen (e.g., Chloro) Can increase cytotoxicity and antibacterial activity. Position is critical. bendola.comlongdom.org
Alkyl (e.g., Methyl, Isopropyl) Hydrophobic alkyl groups can enhance antibacterial activity. Ortho-substitution can induce favorable conformations. longdom.org
Combined Steric & Electronic Effects The interplay of electron-withdrawing and donating groups, along with steric bulk, fine-tunes the binding affinity and selectivity for the biological target.

Modifications of the But-2-enoic Acid Moiety

The but-2-enoic acid portion of the molecule is not merely a linker but a functional component that is critical for the compound's biological activity. Its carboxylic acid group and the unsaturated double bond are key features for potential modifications.

Role of the Carboxylic Acid Functionality

The carboxylic acid group is a highly polar and ionizable functional group that plays a pivotal role in the biological activity of many drugs. researchgate.net At physiological pH, it can exist in its carboxylate form, which can engage in strong ionic interactions and hydrogen bonds with biological targets.

The presence of the carboxylic acid in this compound is likely essential for its activity. This functional group can act as a hydrogen bond donor and acceptor, and its negative charge (as a carboxylate) can form salt bridges with positively charged residues (e.g., arginine, lysine) in a protein's active site. The acidity of the carboxylic acid is a key determinant of its pharmacophores. researchgate.net

Modification of this group, for instance, by converting it to an ester or an amide, would be expected to have a profound impact on the compound's in vitro activity. Such a change would eliminate the potential for ionic interactions and alter the hydrogen bonding pattern, likely leading to a significant decrease or complete loss of activity. Studies on related compounds have shown that the presence of a free carboxylic acid can be crucial for activity. researchgate.net

Effects of Double Bond Saturation or Isomerization

The α,β-unsaturated carbonyl system within the but-2-enoic acid moiety is a reactive functional group. The double bond introduces conformational rigidity to the molecule and presents a potential site for Michael addition reactions with nucleophilic residues (such as cysteine) in biological targets.

Saturation: Saturation of the C2-C3 double bond to yield the corresponding butanoic acid derivative would significantly alter the molecule's geometry and electronic properties. The planarity of this part of the molecule would be lost, and the reactivity of the carbonyl group would be altered. This would likely disrupt the optimal binding conformation and eliminate the potential for covalent bond formation via Michael addition, which could be a mechanism of action. Therefore, saturation of the double bond is generally expected to reduce or abolish the in vitro activity.

Isomerization: The but-2-enoic acid moiety can exist as either the Z (cis) or E (trans) isomer. The specific geometry of the double bond dictates the spatial arrangement of the carboxylic acid and the anilino-amide group. This stereochemistry is often critical for fitting into a specific binding pocket of a biological target. A change from one isomer to the other would alter the distance and orientation between key functional groups, likely impacting the binding affinity and subsequent biological response. The synthetic route, often starting from maleic anhydride (B1165640), typically yields the Z-isomer.

The following table outlines the expected impact of modifications to the but-2-enoic acid moiety.

ModificationExpected Effect on In Vitro ActivityRationale
Carboxylic Acid to Ester/Amide Significant decrease or loss of activityLoss of ionic interaction and altered hydrogen bonding capacity. researchgate.net
Double Bond Saturation Significant decrease or loss of activityLoss of planarity, altered conformation, and removal of a potential Michael acceptor.
Double Bond Isomerization (Z to E or vice versa) Potential significant change in activity (increase or decrease)Altered spatial arrangement of key functional groups, affecting binding to the target.

N-Substitution Effects on Biological Activity (In Vitro)

The biological activity of compounds related to this compound is significantly influenced by the nature and position of substituents on the anilino moiety. While specific data for the title compound is limited, studies on analogous 4-anilinoquinazoline (B1210976) and 4-anilino-2-phenylquinoline derivatives provide valuable insights into these effects.

For instance, in a series of 4-anilino-2-phenylquinoline derivatives, the position of substitution on the anilino ring was found to be a crucial determinant of cytotoxic activity. Generally, 4-substituted anilino derivatives displayed greater potency compared to their 3-substituted counterparts, indicating that the substitution pattern plays a significant role in the compound's biological action. Furthermore, the presence of a hydrogen-bond accepting group at the C(4) position of the anilino ring was identified as being important for cytotoxicity. cust.edu.tw

In a different class of related compounds, 9-anilinoacridines, the introduction of an N-mustard residue at the C-3' or C-4' position of the anilino ring led to a significant enhancement of cytotoxicity against human lymphoblastic leukemic cells in culture. This suggests that the incorporation of alkylating groups can be a viable strategy to increase the potency of anilino-based compounds.

These findings underscore the sensitivity of the biological activity of this class of compounds to the electronic and steric properties of the substituents on the anilino ring. The chloro and methyl groups in this compound are therefore expected to play a pivotal role in defining its activity profile.

Table 1: Effect of N-Anilino Substitution on Cytotoxic Activity of 4-Anilino-2-Phenylquinoline Derivatives

CompoundSubstitution on Anilino RingMean GI50 (µM)
11 4-Acetyl3.89
12 3-Acetyl9.12
15a 4-Acetyl-oxime3.02
16a 3-Acetyl-oxime8.51
15b 4-Acetyl-methyloxime3.89
16b 3-Acetyl-methyloxime8.32
Data extrapolated from a study on 4-anilino-2-phenylquinoline derivatives. cust.edu.tw

Development of SAR Hypotheses and Predictive Models

The development of SAR hypotheses and predictive models is essential for the rational design of more potent and selective analogs. For classes of compounds including derivatives of 4-aryl-4-oxobut-2-enoic acid, quantitative structure-activity relationship (QSAR) models can be developed to correlate structural features with biological activity.

A QSAR model for a series of 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives was successfully developed to predict their IC50 values against osteosarcoma. nih.gov This model utilized descriptors that quantify various physicochemical properties of the molecules. A non-linear approach, gene expression programming, demonstrated a high correlation between the predicted and experimental activities, suggesting its potential for designing new targeted drugs. nih.gov

For the 4-(anilino)-4-oxobut-2-enoic acid scaffold, key structural features to consider in a QSAR model would include:

Electronic properties of the anilino ring substituents: Hammett constants (σ) can be used to quantify the electron-donating or electron-withdrawing nature of the substituents.

Steric parameters: Molar refractivity (MR) or Taft steric parameters (Es) can account for the size and shape of the substituents.

Lipophilicity: The partition coefficient (logP) is a crucial descriptor for membrane permeability and interaction with hydrophobic pockets of target proteins.

Hydrogen bonding capacity: Descriptors for hydrogen bond donors and acceptors are important for understanding drug-receptor interactions.

Based on the available data for related compounds, a general SAR hypothesis for this compound analogs would suggest that modulation of the electronic landscape and steric bulk on the anilino ring can significantly impact biological activity. The development of a robust QSAR model would enable the in silico screening of virtual libraries of analogs to prioritize the synthesis of compounds with enhanced potency. pensoft.netresearchgate.net

Strategies for Enhancing In Vitro Potency and Selectivity

Several strategies can be employed to enhance the in vitro potency and selectivity of this compound, drawing from principles established in related compound series.

Systematic Modification of Anilino Substituents: A primary strategy involves the systematic variation of substituents on the anilino ring. Based on the observation that 4-substituted anilino derivatives of 2-phenylquinoline (B181262) are more active, exploring a range of substituents at the para-position of the anilino ring could be a fruitful approach. cust.edu.tw This could involve varying both the electronic nature (e.g., introducing electron-donating groups like methoxy (B1213986) or electron-withdrawing groups like nitro) and the size of the substituents.

Introduction of Additional Functional Groups: The incorporation of specific functional groups known to interact with biological targets can enhance potency. For example, the addition of groups capable of forming strong hydrogen bonds or covalent interactions could lead to more potent compounds.

Bioisosteric Replacement: Replacing the chloro or methyl groups on the anilino ring with bioisosteres could modulate the compound's activity, selectivity, and pharmacokinetic properties. For example, replacing the chloro group with a trifluoromethyl group could enhance lipophilicity and metabolic stability.

Conformational Restriction: Introducing conformational constraints into the molecule could lock it into a bioactive conformation, thereby increasing its affinity for the target and enhancing potency and selectivity. This could be achieved by incorporating the anilino nitrogen into a heterocyclic ring system.

By systematically applying these strategies and using predictive models to guide the design process, it is possible to develop novel analogs of this compound with improved in vitro potency and a more desirable selectivity profile.

Analytical and Methodological Advancements for Research Characterization

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is a cornerstone of chemical analysis, enabling the separation of individual components from a mixture. This separation is paramount for assessing the purity of "4-(5-Chloro-2-methylanilino)-4-oxobut-2-enoic acid" and for its isolation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds. For a molecule like "this compound," which possesses both aromatic and carboxylic acid functionalities, reversed-phase HPLC (RP-HPLC) is a particularly suitable method for purity assessment.

In a typical RP-HPLC setup, a non-polar stationary phase (such as C18) is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. The retention of "this compound" would be influenced by the hydrophobicity imparted by the chloro-methyl substituted aniline (B41778) ring and the polarity of the carboxylic acid group.

A well-developed RP-HPLC method can effectively separate the target compound from starting materials, by-products, and degradation products. The selection of the mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is critical. The pH of the aqueous phase can be adjusted to control the ionization state of the carboxylic acid group, thereby influencing its retention time. For instance, at a lower pH, the carboxylic acid will be protonated and less polar, leading to a longer retention time.

Table 1: Illustrative RP-HPLC Parameters for Purity Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 30-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C
Note: This table presents a hypothetical, yet scientifically plausible, set of starting parameters for the HPLC analysis of this compound. Method optimization would be required for specific applications.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Direct analysis of "this compound" by GC is generally not feasible due to its low volatility and the thermal lability of the carboxylic acid group, which can lead to decomposition at the high temperatures required for volatilization.

To make the compound amenable to GC analysis, a derivatization step is necessary. This involves converting the polar carboxylic acid group into a more volatile and thermally stable ester or silyl (B83357) derivative. Common derivatization reagents include diazomethane (B1218177) or trimethylsilyl (B98337) (TMS) agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Once derivatized, the resulting compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. The separation on the GC column is based on the boiling points and polarities of the derivatized analytes.

Table 2: Example of a Derivatization and GC-MS Protocol

StepProcedure
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
Reaction Conditions Heat at 70°C for 30 minutes in a sealed vial
GC Column DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1 mL/min
Temperature Program Initial 150°C, ramp to 300°C at 10°C/min
MS Detection Electron Ionization (EI) at 70 eV
Note: This table provides a representative protocol for the GC-MS analysis of a derivatized form of this compound. The specific conditions would need to be optimized.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring reaction progress, identifying compounds, and determining the purity of a substance. For "this compound," TLC can provide a quick assessment of the number of components in a sample.

The separation is achieved on a plate coated with a thin layer of adsorbent material, typically silica (B1680970) gel. The choice of the mobile phase (eluent) is crucial for achieving good separation. A mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or methanol) is often used. The polarity of the mobile phase can be adjusted to optimize the separation. The addition of a small amount of acetic or formic acid to the mobile phase can improve the spot shape of acidic compounds by suppressing their ionization.

Visualization of the spots can be achieved under UV light, as the aromatic ring in the compound is expected to be UV-active. Alternatively, staining reagents can be used.

Table 3: Potential TLC Solvent Systems for Analysis

Solvent System (v/v)Expected Rf RangeApplication
Hexane:Ethyl Acetate (1:1)0.3 - 0.5Purity check and reaction monitoring
Toluene:Ethyl Acetate:Formic Acid (5:4:1)0.4 - 0.6Improved separation of acidic components
Dichloromethane:Methanol (9:1)0.5 - 0.7For more polar impurities
Note: The Rf values are hypothetical and will depend on the specific TLC plate and experimental conditions.

Spectrophotometric Quantification in Research Assays

Spectrophotometry is a widely used method for the quantitative analysis of compounds in solution. It relies on the principle that every chemical compound absorbs, transmits, or reflects light over a certain range of wavelengths.

UV-Visible (UV-Vis) spectroscopy is a valuable tool for the quantification of "this compound" in research assays. The presence of the conjugated system, encompassing the aromatic ring, the amide linkage, and the α,β-unsaturated carboxylic acid moiety, is expected to give rise to characteristic UV absorption bands.

By measuring the absorbance of a solution at a specific wavelength (λmax), where the compound shows maximum absorption, the concentration of the compound can be determined using the Beer-Lambert law. This requires the prior determination of the molar absorptivity of the compound at that wavelength.

The UV-Vis spectrum can also provide qualitative information about the compound's structure and purity. The position and intensity of the absorption maxima can be influenced by the solvent and the pH of the solution.

Table 4: Predicted UV-Vis Absorption Data

SolventPredicted λmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
Methanol~260 and ~320To be determined experimentally
Acetonitrile~258 and ~318To be determined experimentally
Note: The λmax values are estimations based on the chromophores present in the molecule. Actual values must be determined experimentally.

Development of Specialized Analytical Techniques for the Compound

While standard chromatographic and spectroscopic methods provide a solid foundation for the characterization of "this compound," the development of specialized analytical techniques can offer enhanced capabilities, particularly for complex matrices or for the detection of trace-level impurities.

Hyphenated techniques, which couple a separation technique with a powerful detection method, are at the forefront of analytical advancements. For instance, Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer. This allows for the not only the separation of impurities but also their identification based on their mass-to-charge ratio and fragmentation patterns.

For the analysis of chiral impurities or if the compound itself is chiral, the development of chiral HPLC methods would be essential. This would involve the use of a chiral stationary phase (CSP) to separate enantiomers.

Furthermore, High-Resolution Mass Spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of the elemental composition of the parent compound and its impurities with a high degree of confidence. These advanced techniques are invaluable for in-depth structural elucidation and for meeting the stringent purity requirements of modern chemical research.

Future Research Directions and Potential Academic Applications

Exploration of Novel Synthetic Pathways and Methodologies

Currently, the synthesis of 4-(5-Chloro-2-methylanilino)-4-oxobut-2-enoic acid likely follows established methods for amide bond formation, such as the reaction of 5-chloro-2-methylaniline (B43014) with maleic anhydride (B1165640) or a derivative. However, there is considerable room for the development of novel, more efficient, and stereoselective synthetic routes. Future research could focus on:

Green Chemistry Approaches: Developing syntheses that utilize environmentally benign solvents and reagents, and minimize waste production.

Catalytic Methods: Investigating the use of novel catalysts to improve reaction yields and reduce reaction times.

Flow Chemistry: Exploring continuous flow processes for the synthesis, which can offer advantages in terms of safety, scalability, and product consistency.

Design and Synthesis of Advanced Probes for Biochemical Research

The inherent reactivity of the α,β-unsaturated carbonyl system in the butenoic acid portion of the molecule makes it a candidate for development as a covalent probe. Such probes are invaluable tools in chemical biology for identifying and characterizing protein targets. Research in this area could involve:

Affinity-Based Probes: Incorporating reporter tags (e.g., fluorophores, biotin) to facilitate the detection and isolation of protein targets.

Activity-Based Probes: Designing probes that selectively label active enzymes, providing insights into their function and regulation.

Further Mechanistic Elucidation of Molecular Interactions (In Vitro)

Understanding how this compound interacts with biological macromolecules is crucial for any potential therapeutic or research application. In vitro studies could be designed to:

Identify Protein Targets: Using techniques such as chemical proteomics to identify proteins that covalently bind to the compound.

Characterize Binding Kinetics: Employing biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify the binding affinity and kinetics with purified proteins.

Enzyme Inhibition Assays: Screening the compound against panels of enzymes, particularly those with reactive cysteine residues in their active sites, to identify potential inhibitory activity.

Integration with Systems Biology Approaches (In Vitro Data)

Data generated from in vitro studies can be integrated into systems biology models to predict the broader biological effects of the compound. This could involve:

Pathway Analysis: Mapping the identified protein targets to specific cellular pathways to understand the compound's potential mechanism of action.

Network Pharmacology: Building interaction networks to visualize the relationships between the compound, its targets, and associated biological processes.

Role as a Scaffold for Chemical Biology Tool Development

The core structure of this compound can serve as a versatile scaffold for the development of a library of related compounds. By systematically modifying the aromatic ring substitution and the butenoic acid moiety, researchers can explore structure-activity relationships (SAR) and optimize for desired properties such as potency, selectivity, and cell permeability. This approach is fundamental to the development of new chemical tools for probing biological systems.

Theoretical Predictions and Computational Modeling of Reactivity and Interactions

Computational chemistry can provide valuable insights into the properties and potential interactions of this compound, guiding experimental work. Future computational studies could focus on:

Quantum Mechanics (QM) Calculations: To predict the reactivity of the electrophilic center and its susceptibility to nucleophilic attack by amino acid residues like cysteine.

Molecular Docking: To model the binding of the compound to the active sites of potential protein targets and predict binding poses.

Molecular Dynamics (MD) Simulations: To simulate the dynamic behavior of the compound-protein complex and assess the stability of the interaction over time.

Opportunities for Collaborative Academic Endeavors

The multifaceted research potential of this compound makes it an ideal subject for interdisciplinary collaborations. Synthetic chemists, biochemists, computational biologists, and cell biologists could work together to fully characterize this compound and unlock its potential as a research tool or a starting point for drug discovery.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(5-Chloro-2-methylanilino)-4-oxobut-2-enoic acid, and what analytical techniques are recommended for confirming its structure?

  • Methodological Answer : The compound can be synthesized via a condensation reaction between 5-chloro-2-methylaniline and maleic anhydride under controlled conditions (e.g., reflux in an aprotic solvent). Post-synthesis, purification is achieved through recrystallization or column chromatography. Structural confirmation requires a combination of spectroscopic techniques:

  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹), carboxyl (-COOH, ~2500-3300 cm⁻¹), and conjugated double bonds (C=C, ~1600 cm⁻¹) .
  • NMR Spectroscopy : ¹H-NMR resolves aromatic protons (δ 6.5-7.5 ppm) and substituents (e.g., methyl groups, δ ~2.3 ppm). ¹³C-NMR confirms the oxobut-2-enoic acid backbone .
  • Potentiometric Titration : Quantifies purity using the dissociation constant (pKa ≈ 2.81 ± 0.25) for acid-base titration in non-aqueous media .

Q. How can the solubility of this compound in various solvents be determined experimentally?

  • Methodological Answer : Solubility studies involve equilibrating the compound in solvents (e.g., DMSO, ethanol, acetonitrile) at controlled temperatures. Gravimetric analysis or UV-Vis spectroscopy quantifies dissolved concentrations. For example, reports insolubility in water but solubility in polar aprotic solvents, validated via saturation experiments and HPLC .

Q. What spectroscopic methods are most effective for identifying the functional groups in this compound?

  • Methodological Answer :

  • IR Spectroscopy : Detects key functional groups (carboxyl, carbonyl, conjugated C=C) through characteristic absorption bands .
  • NMR Spectroscopy : Distinguishes aromatic substituents and stereochemistry via coupling constants and splitting patterns. For instance, the Z-configuration of the double bond is confirmed by NOESY correlations .

Advanced Research Questions

Q. How should researchers address discrepancies in dissociation constant (pKa) measurements when using different titration methods?

  • Methodological Answer : Discrepancies may arise from solvent polarity, ionic strength, or temperature variations. Validate measurements using:

  • Multi-technique validation : Compare potentiometric titration (in non-aqueous media) with UV-Vis spectrophotometric titration.
  • Temperature control : Maintain consistent experimental conditions (e.g., 25°C).
  • Error analysis : Report confidence intervals (e.g., ±0.25 for pKa) and statistically reconcile outliers .

Q. What strategies can enhance the stability of this compound in solution during long-term studies?

  • Methodological Answer : Stability is influenced by pH, light, and temperature. Strategies include:

  • Storage conditions : Use amber vials to prevent photodegradation; store at -20°C in inert atmospheres (N₂/Ar).
  • Buffering : Stabilize solutions at pH < 2 to minimize carboxylate ion formation.
  • Additives : Include antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to inhibit radical-mediated degradation .

Q. How can researchers confirm the Z/E configuration of the double bond if NMR spectra show unexpected splitting patterns?

  • Methodological Answer :

  • NOESY/ROESY : Detect spatial proximity between protons on the double bond to confirm stereochemistry.
  • Computational modeling : Use DFT calculations to predict coupling constants and compare with experimental ¹H-NMR data.
  • X-ray crystallography : Resolve crystal structures for unambiguous confirmation, as demonstrated in related compounds .

Q. How can contradictory solubility data from different studies be resolved?

  • Methodological Answer : Contradictions may stem from impurities or solvent grade differences. Address by:

  • Reproducibility checks : Repeat experiments using HPLC-grade solvents and standardized protocols.
  • Metrological validation : Apply guidelines like GOST R 8.736-2011 for measurement uncertainty analysis .

Methodological Notes

  • Synthesis Optimization : Adjust reaction stoichiometry (e.g., 1:1.2 molar ratio of aniline to maleic anhydride) and reflux time (4-6 hrs) to maximize yield .
  • Analytical Cross-Validation : Combine titration with spectroscopic data to ensure accuracy, especially for hygroscopic or reactive intermediates .
  • Safety Protocols : Refer to analog safety assessments (e.g., chlorinated aniline derivatives) for handling guidelines, though direct toxicological data for this compound is limited .

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Reactant of Route 1
Reactant of Route 1
4-(5-Chloro-2-methylanilino)-4-oxobut-2-enoic acid
Reactant of Route 2
Reactant of Route 2
4-(5-Chloro-2-methylanilino)-4-oxobut-2-enoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.